Ethyl 2-({[2-(azepan-1-yl)-5-nitrophenyl]carbonyl}amino)-5-ethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-({[2-(azepan-1-yl)-5-nitrophenyl]carbonyl}amino)-5-ethylthiophene-3-carboxylate is a complex organic compound featuring a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[2-(azepan-1-yl)-5-nitrophenyl]carbonyl}amino)-5-ethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common route includes:
Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Nitro Group: Nitration of the thiophene ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Azepane Substitution: The azepane group is introduced through nucleophilic substitution, where the nitro group is reduced to an amine, followed by reaction with azepane.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid with ethanol in the presence of a dehydrating agent like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for nitration and esterification to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The azepane group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 2-({[2-(azepan-1-yl)-5-nitrophenyl]carbonyl}amino)-5-ethylthiophene-3-carboxylate is used as a building block for synthesizing more complex molecules. Its functional groups allow for further modifications, making it valuable in organic synthesis.
Biology
The compound’s potential biological activity is of interest. It can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors due to its unique structure.
Medicine
In medicinal chemistry, this compound could be explored for its potential as an anti-inflammatory or antimicrobial agent. Its structural features suggest it might interact with biological targets in a specific manner.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism by which Ethyl 2-({[2-(azepan-1-yl)-5-nitrophenyl]carbonyl}amino)-5-ethylthiophene-3-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, if used as a pharmaceutical, it might inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The nitro and azepane groups could play crucial roles in these interactions, either through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-({[2-(piperidin-1-yl)-5-nitrophenyl]carbonyl}amino)-5-ethylthiophene-3-carboxylate
- Ethyl 2-({[2-(morpholin-1-yl)-5-nitrophenyl]carbonyl}amino)-5-ethylthiophene-3-carboxylate
Uniqueness
Ethyl 2-({[2-(azepan-1-yl)-5-nitrophenyl]carbonyl}amino)-5-ethylthiophene-3-carboxylate is unique due to the presence of the azepane ring, which imparts different steric and electronic properties compared to piperidine or morpholine analogs. This can lead to different biological activities and chemical reactivities, making it a compound of significant interest for further study.
Properties
Molecular Formula |
C22H27N3O5S |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(azepan-1-yl)-5-nitrobenzoyl]amino]-5-ethylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H27N3O5S/c1-3-16-14-18(22(27)30-4-2)21(31-16)23-20(26)17-13-15(25(28)29)9-10-19(17)24-11-7-5-6-8-12-24/h9-10,13-14H,3-8,11-12H2,1-2H3,(H,23,26) |
InChI Key |
QCBSBZUXOJYAHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCCC3)C(=O)OCC |
Origin of Product |
United States |
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